1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine backbone with a methoxy-dimethylpyridinyl group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and piperidine intermediates. One common method involves the alkylation of 4-methoxy-3,5-dimethylpyridine with a suitable piperidine derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: Shares a similar pyridinyl group but differs in the benzimidazole backbone.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate: Similar pyridinyl group but with an acetate functional group.
Omeprazole Sulfide: Contains a similar pyridinyl group but is used primarily as a proton pump inhibitor.
Uniqueness
1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N4O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N4O2/c1-15-13-22-17(16(2)18(15)26-3)14-23-11-7-20(8-12-23,19(21)25)24-9-5-4-6-10-24/h13H,4-12,14H2,1-3H3,(H2,21,25) |
InChI Key |
MQWKAXVEPPAFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.